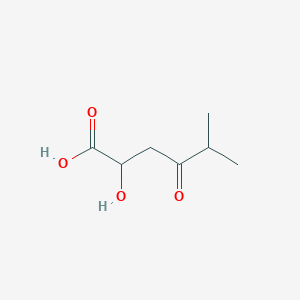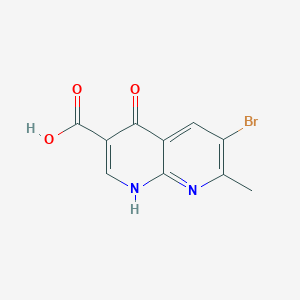
6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a carboxylic acid group attached to the naphthyridine core.
Méthodes De Préparation
The synthesis of 6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization and bromination . The reaction conditions typically involve heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the naphthyridine ring system. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact .
Analyse Des Réactions Chimiques
6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom with a hydroxyl group would yield 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
6-Bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid can be compared with other naphthyridine derivatives, such as:
4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Chloro-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
Propriétés
Formule moléculaire |
C10H7BrN2O3 |
|---|---|
Poids moléculaire |
283.08 g/mol |
Nom IUPAC |
6-bromo-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O3/c1-4-7(11)2-5-8(14)6(10(15)16)3-12-9(5)13-4/h2-3H,1H3,(H,15,16)(H,12,13,14) |
Clé InChI |
PXOZXADCOQGUTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C2C(=O)C(=CNC2=N1)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






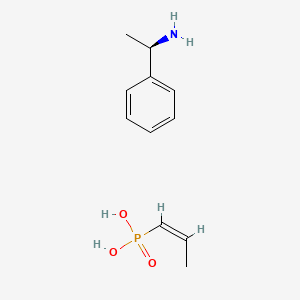
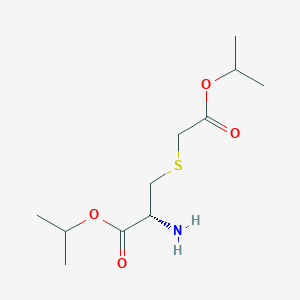
![[2-[2-[[2-(5-Chloro-2-hydroxybenzoyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B13406423.png)

![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)

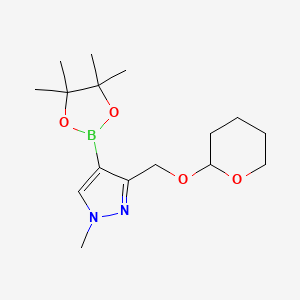
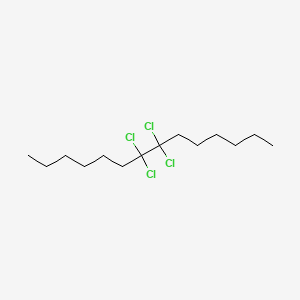
![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)
